Allyl decanoate
Overview
Description
Allyl decanoate: decanoic acid, 2-propenyl ester , is an organic compound with the molecular formula C13H24O2 . It is an ester formed from decanoic acid and allyl alcohol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl decanoate can be synthesized through the esterification of decanoic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid and is carried out under reflux conditions. The general reaction is as follows:
Decanoic acid+Allyl alcoholH2SO4Allyl decanoate+Water
This method yields a high purity product with a yield of around 91% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient separation and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Allyl decanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The allyl group can participate in substitution reactions, forming different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and alcohols are often used in substitution reactions.
Major Products:
Oxidation: Decanoic acid and allyl aldehyde.
Reduction: Allyl alcohol and decanol.
Substitution: Various esters and ethers depending on the reactants used.
Scientific Research Applications
Chemistry: Allyl decanoate is used as a reagent in organic synthesis, particularly in the formation of esters and ethers. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It is also used in the formulation of certain pharmaceuticals due to its ability to enhance the solubility and stability of active ingredients .
Industry: The compound is widely used in the flavor and fragrance industry to impart fruity notes to various products. It is also used in the production of perfumes, cosmetics, and food flavorings .
Mechanism of Action
The mechanism of action of allyl decanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The ester bond in this compound can be hydrolyzed by esterases, releasing decanoic acid and allyl alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Allyl hexanoate: Known for its pineapple-like odor, used in flavorings.
Allyl butyrate: Has a fruity odor, used in perfumes and flavorings.
Allyl isovalerate: Used in the fragrance industry for its pleasant odor.
Uniqueness: Allyl decanoate is unique due to its longer carbon chain, which imparts a distinct fruity odor and makes it suitable for specific applications in the flavor and fragrance industry. Its chemical properties also make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
prop-2-enyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h4H,2-3,5-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVOTEHORLHPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069209 | |
Record name | Allyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57856-81-2 | |
Record name | Allyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57856-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057856812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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